molecular formula C8H10ClNO2 B13454380 3-Chloro-4-(methoxymethoxy)aniline

3-Chloro-4-(methoxymethoxy)aniline

Cat. No.: B13454380
M. Wt: 187.62 g/mol
InChI Key: KZHPFQLNHRFHPF-UHFFFAOYSA-N
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Description

3-Chloro-4-(methoxymethoxy)aniline is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a methoxymethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methoxymethoxy)aniline typically involves the reaction of 3-chloroaniline with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atom on the aniline ring with the methoxymethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methoxymethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out under reflux conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(methoxymethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methoxymethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The chlorine atom can participate in various interactions, such as hydrogen bonding and van der Waals forces, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyaniline: Similar structure but lacks the methoxymethoxy group.

    4-Chloro-3-(methoxymethoxy)aniline: Similar structure but with different substitution positions.

    3-Chloro-2-methylaniline: Similar structure but with a methyl group instead of a methoxymethoxy group.

Uniqueness

3-Chloro-4-(methoxymethoxy)aniline is unique due to the presence of both a chlorine atom and a methoxymethoxy group on the aniline ring. This combination of substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

3-chloro-4-(methoxymethoxy)aniline

InChI

InChI=1S/C8H10ClNO2/c1-11-5-12-8-3-2-6(10)4-7(8)9/h2-4H,5,10H2,1H3

InChI Key

KZHPFQLNHRFHPF-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)N)Cl

Origin of Product

United States

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